zinc;1,3-dimethoxybenzene-2-ide
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Overview
Description
Zinc;1,3-dimethoxybenzene-2-ide: is an organozinc compound that features a zinc atom coordinated to a 1,3-dimethoxybenzene-2-ide ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of zinc;1,3-dimethoxybenzene-2-ide typically involves the reaction of zinc chloride with 1,3-dimethoxybenzene in the presence of a strong base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
ZnCl2+C6H4(OCH3)2→Zn(C6H4(OCH3)2)2+2HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Zinc;1,3-dimethoxybenzene-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different organozinc species.
Substitution: The 1,3-dimethoxybenzene-2-ide ligand can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohyd
Properties
CAS No. |
62955-29-7 |
---|---|
Molecular Formula |
C16H18O4Zn |
Molecular Weight |
339.7 g/mol |
IUPAC Name |
zinc;1,3-dimethoxybenzene-2-ide |
InChI |
InChI=1S/2C8H9O2.Zn/c2*1-9-7-4-3-5-8(6-7)10-2;/h2*3-5H,1-2H3;/q2*-1;+2 |
InChI Key |
DOCGHWCGNVCBCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=[C-]C(=CC=C1)OC.COC1=[C-]C(=CC=C1)OC.[Zn+2] |
Origin of Product |
United States |
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